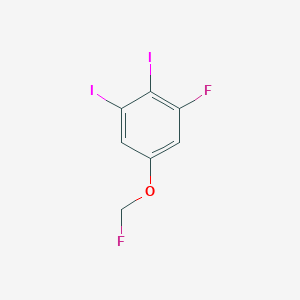![molecular formula C25H27ClN4O B14055480 9-ethyl-6,6-dimethyl-11-oxo-8-(piperazin-1-yl)-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride](/img/structure/B14055480.png)
9-ethyl-6,6-dimethyl-11-oxo-8-(piperazin-1-yl)-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-ethyl-6,6-dimethyl-11-oxo-8-(piperazin-1-yl)-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride is a complex organic compound known for its significant biological activity. It is commonly used as a potent inhibitor of anaplastic lymphoma kinase (ALK), making it a valuable compound in the treatment of certain types of cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-6,6-dimethyl-11-oxo-8-(piperazin-1-yl)-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride involves multiple steps, starting from basic organic molecules. The process typically includes:
Formation of the benzo[b]carbazole core: This step involves cyclization reactions to form the benzo[b]carbazole structure.
Introduction of the piperazin-1-yl group: This is achieved through nucleophilic substitution reactions.
Addition of the ethyl and dimethyl groups: These groups are introduced via alkylation reactions.
Formation of the hydrochloride salt: The final step involves the reaction of the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
9-ethyl-6,6-dimethyl-11-oxo-8-(piperazin-1-yl)-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Both nucleophilic and electrophilic substitution reactions are common.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
9-ethyl-6,6-dimethyl-11-oxo-8-(piperazin-1-yl)-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying complex organic reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Primarily used in cancer research, particularly in the development of ALK inhibitors for treating non-small cell lung cancer (NSCLC).
Industry: Employed in the synthesis of other complex organic molecules and pharmaceuticals.
Mécanisme D'action
The compound exerts its effects by inhibiting the activity of anaplastic lymphoma kinase (ALK). It binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alectinib: Another ALK inhibitor with a similar structure but different substituents.
Crizotinib: A first-generation ALK inhibitor with a different core structure.
Ceritinib: A second-generation ALK inhibitor with enhanced potency and selectivity.
Uniqueness
9-ethyl-6,6-dimethyl-11-oxo-8-(piperazin-1-yl)-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride is unique due to its specific structural features, which confer high potency and selectivity for ALK inhibition. Its ability to overcome resistance mutations in ALK makes it a valuable compound in cancer therapy .
Propriétés
Formule moléculaire |
C25H27ClN4O |
|---|---|
Poids moléculaire |
435.0 g/mol |
Nom IUPAC |
9-ethyl-6,6-dimethyl-11-oxo-8-piperazin-1-yl-5H-benzo[b]carbazole-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C25H26N4O.ClH/c1-4-16-12-18-19(13-21(16)29-9-7-27-8-10-29)25(2,3)24-22(23(18)30)17-6-5-15(14-26)11-20(17)28-24;/h5-6,11-13,27-28H,4,7-10H2,1-3H3;1H |
Clé InChI |
WVUMRMRHWJKTFF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1N3CCNCC3)C(C4=C(C2=O)C5=C(N4)C=C(C=C5)C#N)(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![but-2-enedioic acid;N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)butanamide](/img/structure/B14055481.png)






